molecular formula C13H24N2O4 B1524269 N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine CAS No. 1284992-47-7

N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine

Cat. No. B1524269
CAS RN: 1284992-47-7
M. Wt: 272.34 g/mol
InChI Key: TWFKYFSKUWRGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine” is a chemical compound with the CAS Number: 1284992-47-7. It has a molecular weight of 272.34 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyloxycarbonyl (t-BOC) protecting group . For instance, N-Boc-4-piperidinemethanol can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-10(6-8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific reactions involving “N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine” are not available, related compounds with BOC protection are known to undergo various reactions. For instance, N-Boc-4-piperidinemethanol is used in the synthesis of bradycardic agents .

Scientific Research Applications

Synthesis of Enantiopure Compounds

This compound is used as a starting material for the synthesis of enantiopure compounds, which are molecules that are mirror images of each other (chiral). These are crucial in the development of pharmaceuticals where the chirality of a drug can affect its efficacy and safety .

Development of HIV-1 Inhibitors

It serves as a reactant in the synthesis of inhibitors targeting M-tropic (R5) HIV-1 replication. This application is significant in the ongoing research for effective treatments against HIV .

Creation of Tetrahydroisoquinolines

Researchers utilize this compound in the efficient synthesis of enantiopure tetrahydroisoquinolines, which are chemical structures found in various natural products and pharmaceuticals .

Research in Material Science

The compound is involved in the synthesis of materials, particularly those that require functionalized heteroarenes with protected N-functionality. These materials have applications in fields ranging from electronics to pharmaceuticals .

Synthesis of Beta-Amino Acids

It is used as a precursor in the synthesis of homo-β-amino acids. These amino acids are not one of the 20 standard amino acids used to synthesize proteins and are of interest in biochemistry and pharmacology for their unique properties .

Chemical Synthesis and Drug Development

The compound is employed in various chemical syntheses, including the development of selective serotonin receptor antagonists, histone deacetylase (HDAC) inhibitors, and other pharmacologically active molecules. These applications are critical for the discovery and development of new drugs .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. Inhalation and ingestion should also be avoided . In case of contact, the affected area should be washed with plenty of water. If symptoms persist, medical attention should be sought .

properties

IUPAC Name

2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-10(6-8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFKYFSKUWRGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine
Reactant of Route 2
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine
Reactant of Route 3
Reactant of Route 3
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine
Reactant of Route 4
Reactant of Route 4
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine
Reactant of Route 6
Reactant of Route 6
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.